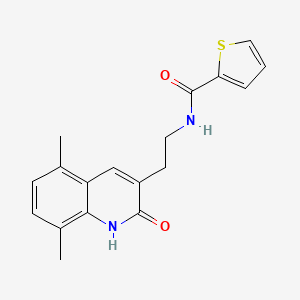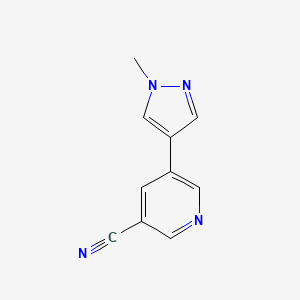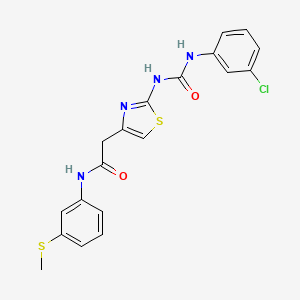![molecular formula C13H20N2O4 B2498900 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 2090733-23-4](/img/structure/B2498900.png)
5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: Pyrrole derivative, Boc anhydride.
Conditions: Mild basic conditions, typically using a base like triethylamine.
Final Functionalization:
Reactants: Intermediate pyrrole derivative, various reagents to introduce the carboxylic acid group.
Conditions: Often involves multiple purification steps, like column chromatography.
Industrial Production Methods: In industrial settings, the synthesis might be scaled up using optimized conditions to ensure high yield and purity. Flow chemistry and automated synthesis can be employed to streamline the process.
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
The boc group’s role as a protecting group in organic synthesis suggests that it may be involved in various biochemical reactions, particularly those involving amines .
Result of Action
The use of similar compounds in the preparation of indole derivatives as efflux pump inhibitors suggests that it may have antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid often involves multiple steps. A typical synthetic route might begin with the formation of the pyrrole ring, followed by functionalization to introduce the tert-butoxycarbonyl (Boc) protecting group and other substituents.
Formation of Pyrrole Ring:
Reactants: Pyrrole, formaldehyde, and methylamine.
Conditions: The reaction typically takes place under acidic conditions, at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the methyl groups, forming corresponding ketones or aldehydes.
Reduction: Reducing agents can convert the carboxylic acid group into an alcohol.
Substitution: Various nucleophiles can substitute at the methyl or amino groups, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Often performed using reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution can be facilitated by reagents like alkyl halides under basic conditions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohols.
Substitution Products: Varied derivatives depending on the nucleophile used.
Scientific Research Applications
Used as a building block in organic synthesis to create more complex molecules.
Studied for its potential interactions with biological macromolecules, like proteins and nucleic acids.
Explored for its potential as a drug precursor or active pharmaceutical ingredient due to its unique chemical properties.
Utilized in the development of novel materials, including polymers and nanostructures, owing to its stable yet versatile chemical framework.
Comparison with Similar Compounds
Similar Compounds:
1,2-Dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the Boc-amino group, showing different reactivity and applications.
tert-Butyl 1H-pyrrole-3-carboxylate: An ester derivative, differing in its functional group composition.
N-Boc-pyrrole: Similar in having a Boc group but varies in its overall molecular structure.
Highlighting Uniqueness:
Unlike its counterparts, 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid boasts a combination of functionalities that confer its stability and reactivity, making it particularly useful in synthetic and medicinal chemistry.
This detailed analysis of this compound captures the essence of its chemistry and applications. Let me know if there is any additional information you need.
Properties
IUPAC Name |
1,2-dimethyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-8-10(11(16)17)6-9(15(8)5)7-14-12(18)19-13(2,3)4/h6H,7H2,1-5H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKWBSZNHRIVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)CNC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2498817.png)

![n-{7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl}prop-2-enamide](/img/structure/B2498820.png)
![6-cyclopropyl-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2498822.png)
![8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-[(4-bromophenyl)methyl]-3-met hyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2498824.png)
![3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2498827.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2498828.png)
![2-{[5-(3-methylbutyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2498829.png)


![N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2498834.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2498838.png)
![3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2498839.png)

